Home > Products > Screening Compounds P90785 > Thalidomide-5-O-C7-NH2 (hydrochloride)
Thalidomide-5-O-C7-NH2 (hydrochloride) -

Thalidomide-5-O-C7-NH2 (hydrochloride)

Catalog Number: EVT-10993013
CAS Number:
Molecular Formula: C20H26ClN3O5
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5-O-C7-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. This specific derivative has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immunomodulation. It is classified as an anti-inflammatory and anti-cancer agent, primarily due to its mechanism involving the modulation of immune responses and protein degradation pathways.

Source and Classification

Thalidomide-5-O-C7-NH2 (hydrochloride) can be synthesized through various chemical methods that modify the thalidomide structure. This compound is categorized under pharmaceuticals, specifically within the class of immunomodulatory drugs. Its classification also includes being a cereblon ligand, which plays a critical role in targeted protein degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-5-O-C7-NH2 (hydrochloride) typically involves several steps of organic synthesis, including:

  • Protection and Deprotection: Functional groups are protected during certain reaction steps to prevent unwanted reactions.
  • Coupling Reactions: These reactions form bonds between different molecular fragments.
  • Purification Processes: Techniques such as crystallization or chromatography are employed to isolate the desired product from by-products.

While specific proprietary details of the synthesis routes are often undisclosed, the general methods used include:

  1. Formation of Intermediate Compounds: Initial thalidomide is modified to introduce amine functionalities.
  2. Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and solubility.
Molecular Structure Analysis

Structure and Data

The molecular formula for Thalidomide-5-O-C7-NH2 (hydrochloride) is C20H26ClN3O5C_{20}H_{26}ClN_{3}O_{5}. The compound features a complex structure that includes an isoindole core with various functional groups that contribute to its biological activity.

  • Molecular Weight: 423.9 g/mol
  • IUPAC Name: 4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; hydrochloride
  • InChI Key: FCDCMELZMHFKJE-UHFFFAOYSA-N

The structure can be visualized as having multiple rings and functional groups that allow it to interact with biological targets effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-5-O-C7-NH2 (hydrochloride) can undergo several types of chemical reactions:

  1. Oxidation: This can lead to hydroxylated derivatives using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups, utilizing agents such as sodium borohydride.
  3. Substitution Reactions: These involve replacing one functional group with another, dependent on the specific nucleophiles or electrophiles used.

The products formed from these reactions are contingent upon the conditions applied during the reactions.

Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-5-O-C7-NH2 (hydrochloride) primarily involves its role as a cereblon ligand. It recruits cereblon, a component of the E3 ubiquitin ligase complex, facilitating the ubiquitination and degradation of target proteins. This process leads to:

  • Modulation of inflammatory mediators such as tumor necrosis factor-alpha.
  • Alteration of cellular pathways involved in cancer proliferation.

This mechanism underpins its therapeutic effects in conditions like multiple myeloma and other malignancies.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5-O-C7-NH2 (hydrochloride) exhibits:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various nucleophiles in substitution reactions, which can be exploited in synthetic applications.
Applications

Scientific Uses

Thalidomide-5-O-C7-NH2 (hydrochloride) has several notable applications:

  1. Cancer Treatment: Investigated for its ability to target specific proteins involved in tumor growth.
  2. Immunomodulation: Used in research related to inflammatory diseases due to its effects on cytokine release.
  3. Chemical Probes Development: Employed in developing new pharmaceutical agents that leverage its unique properties for targeted therapy.
Historical Context and Rationale for Thalidomide Derivative Development

Limitations of Parent Thalidomide in Targeted Therapy

Thalidomide, initially introduced as a sedative, was withdrawn due to severe teratogenicity but later re-emerged as an immunomodulatory agent for conditions like multiple myeloma and erythema nodosum leprosum. Its therapeutic mechanism involves binding to the E3 ubiquitin ligase cereblon (CRBN), thereby modulating substrate specificity and inducing the degradation of neosubstrates like IKZF1/3. However, the parent compound suffers from significant pharmacological limitations:

  • Hydrolytic Instability: The phthalimide ring undergoes pH-dependent hydrolysis, particularly at physiological pH (7.4), leading to rapid degradation and loss of activity. Studies show near-complete degradation of unmodified thalidomide derivatives within 24 hours at pH 7.4 [1] [2].
  • Non-selective Degradation: Thalidomide promiscuously degrades multiple zinc-finger transcription factors (e.g., IKZF1, IKZF3, CK1α), contributing to off-target effects like myelosuppression and neurotoxicity [2] [7].
  • Suboptimal Physicochemical Properties: Low aqueous solubility and high metabolic clearance limit bioavailability. Additionally, its glutarimide moiety exhibits minimal selectivity among isoforms of target proteins like BET bromodomains [6] [10].

These shortcomings necessitated structural modifications to enhance stability, selectivity, and suitability for incorporation into advanced therapeutic modalities like PROTACs.

Structural Optimization Strategies for Cereblon Ligands

Second-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide emerged through systematic modification of thalidomide’s core structure. Key optimization strategies include:

  • Pharmacophore Refinement:
  • Glutarimide Modifications: Lenalidomide incorporated an amino group at the 4-position of the phthalimide ring, improving TNF-α inhibition by 50,000-fold compared to thalidomide while reducing neurotoxicity [6] [9].
  • Aromatic Ring Substitutions: Pomalidomide’s tetrafluorinated phthalimide enhanced binding affinity to CRBN, increasing IKZF1 degradation potency 10-fold over lenalidomide [1] [6].
  • Bioisosteric Replacement: Replacing the phthalimide ring with quinazolinone (e.g., avadomide) or benzothiazole improved anti-angiogenic activity and reduced teratogenic potential [6] [9].
  • Rational Neosubstrate Selectivity: Analogs like CC-885 were engineered to recruit specific neosubstrates (e.g., GSPT1) by exploiting structural nuances in the CRBN-ligand interface, particularly the glycine-rich "G-loop" region critical for ternary complex formation [7] [9].

Table 1: Evolution of Thalidomide-Based CRBN Ligands

CompoundKey ModificationTNF-α Inhibition (vs. Thalidomide)Primary Application
ThalidomideParent compound1xMultiple myeloma, ENL
Lenalidomide4-Amino-phthalimide50,000xMyelodysplastic syndromes
PomalidomideTetrafluorinated phthalimide500,000xRefractory multiple myeloma
Avadomide (CC-122)Quinazolinone replacementNot quantifiedDiffuse large B-cell lymphoma
CC-885Phenylurea-linked glutarimideNot quantifiedAcute myeloid leukemia

Rational Design Principles for Linker-Modified Thalidomide Analogs

Linker engineering is critical for developing effective thalidomide-based PROTACs. Thalidomide-5-O-C7-NH₂ (hydrochloride) exemplifies a rationally designed analog optimized for stability and ternary complex formation:

  • Attachment Point Optimization:
  • Position 4 vs. 5: Linkers attached at the phthalimide’s 4-position exhibit superior hydrolytic stability (80% remaining after 24h at pH 7.4) versus 5-position attachments (≤30% remaining) due to reduced ring strain and steric hindrance [2].
  • Electronic Effects: ¹³C NMR studies correlate linker attachment-induced chemical shifts with stability. Electron-donating groups at position 4 stabilize the phthalimide carbonyls against nucleophilic attack [2].
  • Linker Composition and Length:
  • Alkyl vs. PEG Spacers: Alkyl chains (e.g., C7 in Thalidomide-5-O-C7-NH₂) enhance proteolytic resistance compared to ester/amide-linked PEG chains, which show rapid cleavage in plasma [2] [10].
  • Optimal Length: Heptyl (C7) linkers balance flexibility and rigidity, enabling efficient E3 ligase-POI engagement without steric clashes. Shorter linkers ([4] [10].="" chains="" complex="" entropic="" formation,="" impede="" increase="" li="" longer="" penalties="" ternary="" while="">
  • Functional Group Incorporation: Terminal primary amines (e.g., -NH₂ in Thalidomide-5-O-C7-NH₂) facilitate conjugation to warhead ligands via amide coupling or click chemistry. The hydrochloride salt form enhances solubility for biochemical applications [4] [9].

Table 2: Impact of Linker Attachment on Thalidomide Analog Properties

Linker TypeAttachment Position% Stability (24h, pH 7.4)IKZF1 Degradation (%)
Aminoalkyl48064
Aminoalkyl57019
Alkylether4465
Alkylether5300
Carboxamide53Not determined

The design of Thalidomide-5-O-C7-NH₂ specifically addresses these principles:

  • Stability Enhancement: The C7 alkyl linker at position 5, though less ideal than position 4, is mitigated by the ether linkage’s reduced electrophilicity compared to carboxamides [2].
  • Degradation Tunability: Unlike amino linkers at position 4 (high IKZF1 degradation), alkylether linkers minimize neosubstrate recruitment, making this analog suitable for PROTACs requiring reduced off-target degradation [2].
  • Conjugation Readiness: The terminal -NH₂ group enables efficient coupling to carboxylic acid-containing warheads (e.g., MDM2 inhibitors), as demonstrated in ursane-thalidomide PROTACs degrading oncoproteins like MDM2 [4].

Properties

Product Name

Thalidomide-5-O-C7-NH2 (hydrochloride)

IUPAC Name

5-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C20H26ClN3O5

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C20H25N3O5.ClH/c21-10-4-2-1-3-5-11-28-13-6-7-14-15(12-13)20(27)23(19(14)26)16-8-9-17(24)22-18(16)25;/h6-7,12,16H,1-5,8-11,21H2,(H,22,24,25);1H

InChI Key

SDZGHACKNWAAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.